Anticancer agent 187
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Overview
Description
Anticancer agent 187 is a compound known for its cytotoxic activity against various cancer cell lines, including HepG2, Caco2, and MCF-7 cells . This compound has shown promise in targeting sarcoma cells in tumor-bearing mouse models, making it a significant candidate in the field of cancer research and treatment.
Preparation Methods
The preparation of Anticancer agent 187 involves several synthetic routes and reaction conditions. One common method includes the use of continuous flow synthesis, which allows for the preparation of multigram quantities of anticancer drugs and their building blocks in a short time . This method is advantageous for industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Anticancer agent 187 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include quinoline and chalcone scaffolds, which are frequently utilized to design novel anticancer agents . The major products formed from these reactions are typically hybrids that show potential anticancer activity through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity .
Scientific Research Applications
Anticancer agent 187 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and structure-activity relationship of anticancer compounds . In biology and medicine, it is employed to investigate its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent . Additionally, it has applications in the industry for the development of novel antitumor drugs .
Mechanism of Action
The mechanism of action of Anticancer agent 187 involves the inhibition of key proteins and pathways involved in cancer cell proliferation and survival. It targets molecular pathways such as the inhibition of tubulin polymerization, different kinases, and topoisomerases . These actions lead to the disruption of cancer cell division and the induction of apoptosis, making it an effective anticancer agent.
Comparison with Similar Compounds
Anticancer agent 187 can be compared with other similar compounds such as quinoline-chalcone hybrids and organotin (IV) dithiocarbamate compounds . While these compounds also exhibit anticancer activity, this compound is unique in its specific targeting of sarcoma cells and its cytotoxic activity against a broad range of cancer cell lines . This uniqueness makes it a valuable compound in the ongoing search for effective cancer treatments.
Properties
Molecular Formula |
C21H26N4O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-[(1R,2S,3S,4S)-1,2,3,4-tetrahydroxy-5-(3-hydroxyanilino)pentyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H26N4O7/c1-3-32-21(31)15-10(2)25-20(23)13(8-22)16(15)18(29)19(30)17(28)14(27)9-24-11-5-4-6-12(26)7-11/h4-7,14,17-19,24,26-30H,3,9H2,1-2H3,(H2,23,25)/t14-,17-,18+,19+/m0/s1 |
InChI Key |
NTLJUEBHXFVDDO-WQANXHIZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1[C@H]([C@@H]([C@H]([C@H](CNC2=CC(=CC=C2)O)O)O)O)O)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C(C(C(C(CNC2=CC(=CC=C2)O)O)O)O)O)C#N)N)C |
Origin of Product |
United States |
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